4-Chloro-4-methylpentan-2-one
Overview
Description
4-Chloro-4-methylpentan-2-one, also known as 2-Pentanone, 4-chloro-4-methyl-, is an organic compound with the molecular formula C6H11ClO. It is a colorless to light yellow liquid with strong volatility and a distinctive odor. This compound is soluble in most organic solvents such as alcohols and ethers .
Preparation Methods
4-Chloro-4-methylpentan-2-one can be synthesized through various methods. One common laboratory method involves the reaction of 4-oxo-3-chloro-3-methylpentan-2-ol with sulfuric acid, followed by dehydration to obtain the desired compound. The reaction conditions require careful control of temperature and acid-base balance to achieve a high yield . Industrially, similar methods are employed, often involving the use of catalysts and optimized reaction conditions to ensure efficient production.
Chemical Reactions Analysis
4-Chloro-4-methylpentan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, hydrogen, and various nucleophiles. .
Scientific Research Applications
4-Chloro-4-methylpentan-2-one has a wide range of applications in scientific research and industry:
Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of solvents, surfactants, and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methylpentan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes .
Comparison with Similar Compounds
4-Chloro-4-methylpentan-2-one can be compared with similar compounds such as:
Methyl isobutyl ketone (4-Methylpentan-2-one): Both compounds share similar structural features but differ in their functional groups and reactivity.
4-Fluoro-4-methylpentan-2-one: This compound has a fluorine atom instead of chlorine, leading to different chemical properties and reactivity.
4-Mercapto-4-methyl-2-pentanone: The presence of a thiol group in this compound significantly alters its chemical behavior compared to this compound.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-4-methylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)4-6(2,3)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYJOWPUIPWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574314 | |
Record name | 4-Chloro-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-13-4 | |
Record name | 4-Chloro-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-4-methylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.